4-(4-bromophenoxy)-N-ethylbutanamide
Overview
Description
4-(4-Bromophenoxy)-N-ethylbutanamide is a chemical compound characterized by its bromophenoxy group and an ethylbutanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-bromophenoxy)-N-ethylbutanamide typically involves the reaction of 4-bromophenol with ethylbutanamide under specific conditions. The process may include:
Esterification: Reacting 4-bromophenol with ethylbutanamide in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired compound.
Amide Formation: The reaction can also be carried out using an amide coupling reagent, such as DCC (Dicyclohexylcarbodiimide), to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process may involve continuous flow chemistry to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromophenoxy)-N-ethylbutanamide can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form a corresponding carboxylic acid derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products Formed:
Oxidation: 4-(4-Bromophenoxy)butanoic acid
Reduction: 4-(4-Hydroxyphenoxy)-N-ethylbutanamide
Substitution: 4-(4-Alkylphenoxy)-N-ethylbutanamide
Scientific Research Applications
4-(4-Bromophenoxy)-N-ethylbutanamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(4-bromophenoxy)-N-ethylbutanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
4-(4-Bromophenoxy)benzoic acid
4-(4-Bromophenoxy)phenol
4-(4-Bromophenoxy)butanoic acid
Uniqueness: 4-(4-Bromophenoxy)-N-ethylbutanamide is unique due to its specific amide group, which differentiates it from other bromophenoxy compounds. This structural feature contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-bromophenoxy)-N-ethylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-2-14-12(15)4-3-9-16-11-7-5-10(13)6-8-11/h5-8H,2-4,9H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMBBGVSKGDZBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCOC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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